molecular formula C10H11N3O3S B2381916 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1219904-23-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2381916
CAS No.: 1219904-23-0
M. Wt: 253.28
InChI Key: BOUGQHDJGVIGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structure of similar compounds exhibits intermolecular hydrogen bonds of the type N-H···N. These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .

Scientific Research Applications

Medicinal Chemistry Applications

  • Beta3 Adrenergic Receptor Agonist : A study discovered a potent and selective beta3 adrenergic receptor agonist, showcasing high oral bioavailability in dogs and rats. This compound represents a significant advancement in the development of beta3 adrenergic receptor agonists, with potential applications in treating metabolic disorders (Feng et al., 2000).

  • Antimicrobial and Anti-HIV Activity : Research has synthesized novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, showing promising in vitro antimicrobial and anti-HIV activity. These findings open up new avenues for the development of therapeutic agents against microbial infections and HIV (Iqbal et al., 2006).

  • Antimalarial Activity : Another study focused on novel chiral and achiral benzenesulfonamides bearing 1,3,4-oxadiazole moieties, tested for antimalarial activity. These compounds exhibited potential as novel antimalarial lead compounds, highlighting the importance of structural innovation in drug discovery (Zareef et al., 2007).

  • Photodynamic Therapy for Cancer Treatment : A study synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. Its properties make it a promising candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Environmental Science Applications

  • Occurrence of Emerging Contaminants : A review on the analytical methods and occurrence of benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment highlights their classification as emerging organic pollutants. This work emphasizes the need for monitoring and understanding the environmental impact of these widely used chemicals (Herrero et al., 2014).

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, and development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” could involve further exploration of its potential applications in these areas.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-8-12-10(16-13-8)7-11-17(14,15)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUGQHDJGVIGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.